The synthesis of 1-ethyl-5-nitroindoline-2,3-dione typically involves the alkylation of 5-nitroindoline-2,3-dione with ethyl halides. This reaction can be performed using various alkylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate or sodium hydride. The general reaction pathway can be summarized as follows:
The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion to the desired product, followed by purification through recrystallization or chromatography .
The molecular structure of 1-ethyl-5-nitroindoline-2,3-dione can be represented as follows:
The structural features include:
Key data about its molecular characteristics include:
1-Ethyl-5-nitroindoline-2,3-dione can participate in several chemical reactions due to its reactive functional groups:
These reactions are significant in developing derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action for compounds like 1-ethyl-5-nitroindoline-2,3-dione often involves interaction with biological targets such as enzymes or receptors. For instance, the nitro group may play a role in modulating enzyme activity through redox reactions or by acting as a prodrug that releases active species upon reduction.
In studies exploring similar indoline derivatives, it has been observed that these compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like asthma or arthritis . The precise mechanism would require further investigation through biochemical assays and molecular docking studies.
1-Ethyl-5-nitroindoline-2,3-dione exhibits several notable physical and chemical properties:
Relevant data includes:
1-Ethyl-5-nitroindoline-2,3-dione has potential applications in various fields:
Research continues into optimizing its structure for improved efficacy against specific biological targets, making it a compound of interest in drug development pipelines .
1-Ethyl-5-nitroindoline-2,3-dione (CAS: 342894-56-8; MW: 220.18 g/mol) is a structurally specialized nitro-substituted indoline derivative characterized by an ethyl group at the N1-position and a nitro moiety at the C5 position of the indole ring [8]. Its molecular framework combines the redox-active nitro group with the privileged indoline scaffold, positioning it as a versatile precursor in modern medicinal chemistry. This compound exemplifies strategic molecular hybridization—a design principle critical for developing novel bioactive agents targeting complex disease pathways. Its synthesis and derivatization support fragment-based drug discovery (FBDD) approaches aimed at oncological, inflammatory, and infectious diseases [5] [7].
Table 1: Fundamental Characteristics of 1-Ethyl-5-nitroindoline-2,3-dione
Property | Value |
---|---|
CAS Registry Number | 342894-56-8 |
Molecular Formula | C₁₀H₈N₂O₄ |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 1-Ethyl-5-nitroindoline-2,3-dione |
Key Structural Features | N1-ethyl group, C5-nitro substitution, isatin core |
Primary Research Applications | Multicomponent reactions, G-quadruplex binders, antimicrobial hybrids |
Nitroindoline scaffolds emerged as pharmacologically significant entities following the clinical adoption of zileuton—a 5-lipoxygenase (5-LOX) inhibitor containing a benzo[b]thiophene moiety structurally analogous to indolines [1]. Early nitroindoline derivatives were explored as mono-target agents, but their tendency to undergo bioreduction and modulate oxidative stress pathways revealed broader therapeutic potential. The 5-nitro group, in particular, facilitates electron transfer in biological systems, enabling interactions with DNA secondary structures like G-quadruplexes (G4) in oncogene promoters. For example, pyrrolidine-substituted 5-nitroindoles demonstrated potent c-Myc transcriptional suppression via G4 stabilization, inducing cell cycle arrest in cancer models [5].
Contemporary research shifted toward multi-target indoline derivatives. This transition is exemplified by dual 5-LOX/soluble epoxide hydrolase (sEH) inhibitors (e.g., compound 73), where an indoline core concurrently blocks pro-inflammatory leukotriene synthesis and elevates anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. Such innovations address limitations of single-pathway inhibitors, including substrate shunting and compensatory mediator overexpression.
Table 2: Key Milestones in Nitroindoline-Based Drug Discovery
Era | Representative Compound | Target/Activity | Advancement |
---|---|---|---|
1990s–2000s | Zileuton | 5-LOX inhibition (asthma) | First commercial LT biosynthesis inhibitor |
2010–2020 | 5-Nitroindole G4 binders | c-Myc G-quadruplex stabilization | Transcriptional repression in oncology |
2020–Present | Dual 5-LOX/sEH inhibitors | Anti-inflammatory multitarget activity | Improved efficacy in peritonitis/asthma models |
2021–Present | Indoline-coumarin hybrids | Antimicrobial molecular hybrids | Enhanced biofilm penetration |
Structural hybridization leverages synergistic pharmacophoric elements to enhance binding affinity, selectivity, and polypharmacology. 1-Ethyl-5-nitroindoline-2,3-dione serves as a modular building block in such strategies due to three key attributes:
Structure-activity relationship (SAR) studies underscore the sensitivity of bioactivity to linker length and electronic perturbations:
Table 3: SAR of Indoline Hybrids
Hybrid Structure | Linker Length | C5 Substituent | Key Biological Activity |
---|---|---|---|
Coumarin-indoline (e.g., K-2) | 2-carbon | H | MIC = 312 μg/mL (S. aureus) |
Coumarin-indoline (e.g., L-2) | 3-carbon | F | MIC = 94 μg/mL (C. albicans) |
Pyrrolidine-5-nitroindole | N/A | NO₂ | c-Myc downregulation (IC₅₀ ~1.8 μM) |
Multitarget drug discovery (MTDD) represents a paradigm shift for complex diseases involving intertwined inflammatory, oxidative, and proliferative pathways. 1-Ethyl-5-nitroindoline-2,3-dione enables MTDD through two primary mechanisms:
Computational approaches validate the polypharmacological potential of this scaffold. Molecular docking reveals favorable binding energies (−9.2 to −11.8 kcal/mol) with both 5-LOX and sEH, attributable to H-bonding with Gln363/Asn382 (5-LOX) and Tyr466/Asp335 (sEH) [1]. Similarly, dynamic pharmacophore models support its incorporation into bifunctional ligands targeting BCL6-mediated oncogenesis [8].
Table 4: In Vivo Efficacy of Indoline-Based Dual Inhibitors
Compound | Disease Model | Targets Inhibited | Biological Outcome |
---|---|---|---|
Derivative 73 | Zymosan-induced peritonitis | 5-LOX/sEH | 78% reduction in neutrophil infiltration |
Derivative 73 | Experimental asthma | 5-LOX/sEH | Airway hyperreactivity suppression (p < 0.01) |
5-Nitroindole G4 binder | Xenograft tumors | c-Myc G4/DNA | Tumor volume reduction (62%) vs. controls |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: